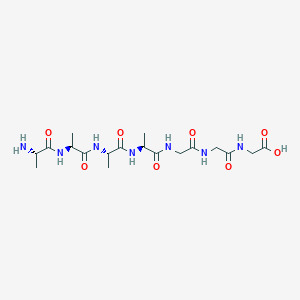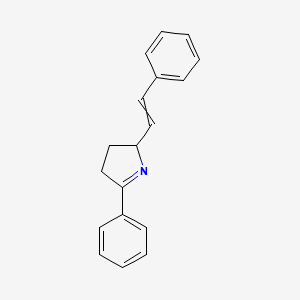
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of phenylacetylene with phenylhydrazine in the presence of a suitable catalyst to form the desired pyrrole derivative. The reaction conditions typically include:
Catalyst: Palladium or copper-based catalysts
Solvent: Toluene or ethanol
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 1 atm pressure.
Substitution: Bromine in chloroform for bromination reactions.
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Fully saturated pyrrole derivatives
Substitution: Brominated or nitrated pyrrole derivatives
Scientific Research Applications
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simple amine with a phenylethyl group.
Phenylpyrrole: A pyrrole derivative with a phenyl group.
2-Phenylindole: An indole derivative with a phenyl group.
Uniqueness
5-Phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
389091-95-6 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
5-phenyl-2-(2-phenylethenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C18H17N/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2 |
InChI Key |
GHXQPDOYLUVYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

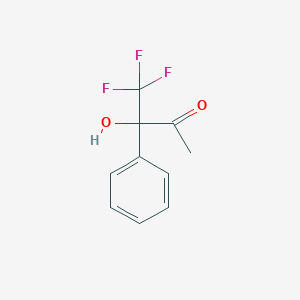

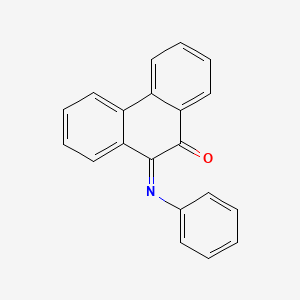
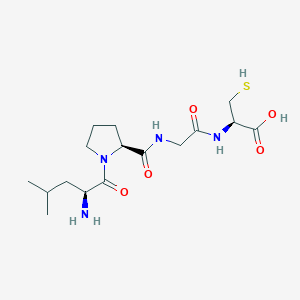
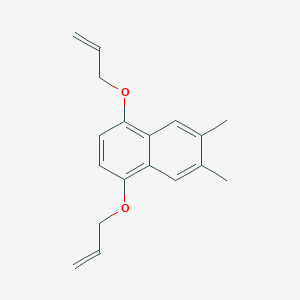
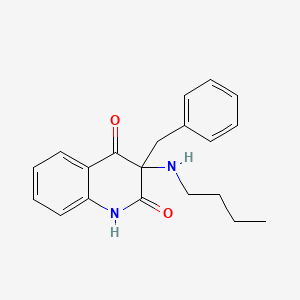

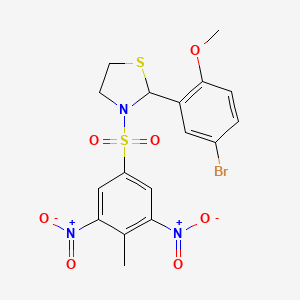
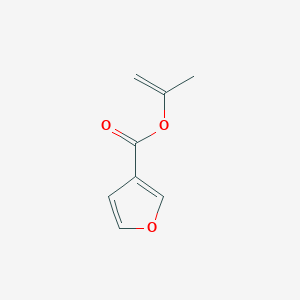
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
